molecular formula C28H32N2O10S2 B12394512 Keap1-Nrf2-IN-13

Keap1-Nrf2-IN-13

Cat. No.: B12394512
M. Wt: 620.7 g/mol
InChI Key: HTAPIMRLIHBYTM-PMACEKPBSA-N
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Description

Keap1-Nrf2-IN-13 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research and oxidative stress management due to its ability to modulate the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative and electrophilic stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical reactions such as alkylation, acylation, and cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and purification systems to streamline the process and maintain consistency in the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced or diminished biological activity, while substitution reactions can produce analogs with modified chemical properties .

Scientific Research Applications

Keap1-Nrf2-IN-13 has a wide range of scientific research applications, including:

Mechanism of Action

Keap1-Nrf2-IN-13 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent degradation. By inhibiting this interaction, this compound stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of cytoprotective genes. This activation enhances the cellular defense mechanisms against oxidative and electrophilic stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Keap1-Nrf2-IN-13 is unique due to its specific binding affinity and selectivity for Keap1, making it a potent inhibitor of the Keap1-Nrf2 interaction. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness in modulating the Keap1-Nrf2 pathway, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C28H32N2O10S2

Molecular Weight

620.7 g/mol

IUPAC Name

(2S)-2-[[2-[[[(1S)-1-carboxyethyl]-(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl-(4-methoxyphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C28H32N2O10S2/c1-19(27(31)32)29(41(35,36)25-13-9-23(39-3)10-14-25)17-21-7-5-6-8-22(21)18-30(20(2)28(33)34)42(37,38)26-15-11-24(40-4)12-16-26/h5-16,19-20H,17-18H2,1-4H3,(H,31,32)(H,33,34)/t19-,20-/m0/s1

InChI Key

HTAPIMRLIHBYTM-PMACEKPBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(CC1=CC=CC=C1CN([C@@H](C)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1CN(C(C)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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